BTK Enzymatic IC50: Head-to-Head Potency Comparison with Example 236
In the same BTK in vitro enzymatic assay, 5-tert-butyl-2-phenyl-4-(thiophen-2-ylmethylidene)pyrazol-3-one (Example 150) demonstrated an IC50 of 1 nM, whereas the structurally distinct analog Example 236 exhibited an IC50 of 5.5 nM [1][2]. This 5.5-fold potency advantage suggests that the thiophene-2-ylmethylidene substitution pattern in Example 150 is more favorable for BTK active-site engagement than the modification present in Example 236.
| Evidence Dimension | BTK enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM (Example 150) |
| Comparator Or Baseline | Example 236 (US20240083900): IC50 = 5.5 nM |
| Quantified Difference | 5.5-fold more potent (1 nM vs 5.5 nM) |
| Conditions | BTK in vitro enzymatic assay measuring compound potency via IC50 determination [1][2] |
Why This Matters
For researchers procuring a BTK inhibitor probe with higher intrinsic potency, the 5.5-fold difference directly impacts the compound's usable concentration range in cellular assays and reduces the risk of off-target effects at elevated doses.
- [1] BindingDB Entry BDBM658457. Ligand: US20240083900, Example 150. Affinity Data: IC50 = 1 nM (BTK in vitro assay). View Source
- [2] BindingDB Entry BDBM658410. Ligand: US20240083900, Example 236. Affinity Data: IC50 = 5.5 nM (BTK in vitro assay). View Source
